![molecular formula C14H16N2O3S2 B2733833 Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate CAS No. 403836-20-4](/img/structure/B2733833.png)

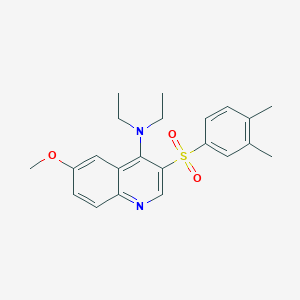

Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate” appears to contain a benzo[d]thiazol-2-ylamino functional group, an ethylthio group, and a propanoate ester group. Benzo[d]thiazol-2-ylamino compounds are a class of organic compounds containing a benzo[d]thiazole core, which is a bicyclic compound made up of a benzene ring fused to a thiazole ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The benzo[d]thiazol-2-ylamino group could potentially undergo various organic reactions .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

New Synthesis Routes

A study by Meziane et al. (1998) reports a solvent-free preparation method for derivatives related to Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate, highlighting an efficient synthesis approach using microwave irradiation (Meziane et al., 1998).

Crystal Structure Analysis

The work by Liu et al. (2012) on Dabigatran etexilate tetrahydrate, which shares structural similarities with this compound, provides insights into the molecular interactions and crystal structure, aiding in the understanding of its chemical behavior (Liu et al., 2012).

Biological Applications

Antimicrobial Activity

Research by Цялковский et al. (2005) investigates the antimicrobial properties of compounds derived from Ethyl(3-aryl-2-bromo)propanoate, demonstrating potential applications in combating microbial infections (Цялковский et al., 2005).

Protein-Tyrosine Phosphatase 1B Inhibition

A study by Navarrete-Vázquez et al. (2012) explores the inhibitory activity of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives against protein tyrosine phosphatase 1B (PTP-1B), indicating potential therapeutic applications for metabolic diseases (Navarrete-Vázquez et al., 2012).

Corrosion Inhibition

Steel Corrosion Inhibition

The effectiveness of benzothiazole derivatives in preventing steel corrosion in acidic environments was investigated by Hu et al. (2016), showcasing the compound's potential as a corrosion inhibitor (Hu et al., 2016).

Material Science

Crystal Structure Elucidation

Hu et al. (2010) provide a detailed analysis of the crystal structure of Ethyl benzimidazole-2-yl phosphonate, which aids in understanding the structural aspects and potential material applications of related compounds (Hu et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-2-19-13(18)7-8-20-9-12(17)16-14-15-10-5-3-4-6-11(10)21-14/h3-6H,2,7-9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZRFOCVXZWQNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSCC(=O)NC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-Chloroethyl)benzo[d]thiazole](/img/structure/B2733751.png)

![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)

![Cyclohex-3-en-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2733758.png)

![N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2733765.png)

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide](/img/structure/B2733768.png)

![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)